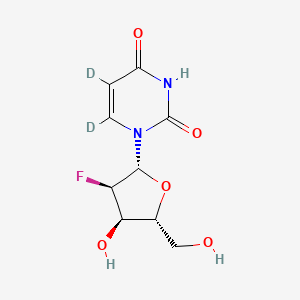
2'-Fluorodeoxyuridine-5,6-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluorodeoxyuridine-5,6-D2 is a fluorinated nucleoside analog, which is a derivative of deoxyuridine. This compound is characterized by the substitution of a fluorine atom at the 2’ position of the deoxyribose sugar and deuterium atoms at the 5 and 6 positions of the uracil ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluorodeoxyuridine-5,6-D2 typically involves multiple steps, starting from commercially available precursors. The key steps include the fluorination of the deoxyribose sugar and the incorporation of deuterium atoms into the uracil ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Fluorodeoxyuridine-5,6-D2 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2’-Fluorodeoxyuridine-5,6-D2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The glycosidic bond between the sugar and the uracil base can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include various substituted uracil derivatives, oxidized and reduced forms of the compound, and hydrolyzed products such as free uracil and deoxyribose .
科学的研究の応用
2’-Fluorodeoxyuridine-5,6-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: It serves as a potential therapeutic agent in the treatment of certain cancers due to its ability to interfere with DNA synthesis.
Industry: The compound is used in the development of new materials and as a tracer in environmental studies
作用機序
The mechanism of action of 2’-Fluorodeoxyuridine-5,6-D2 involves its incorporation into DNA, where it acts as an antimetabolite. The fluorine atom at the 2’ position disrupts the normal base pairing and inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to the inhibition of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
類似化合物との比較
2’-Fluorodeoxyuridine-5,6-D2 is similar to other fluorinated nucleoside analogs such as 5-fluorouracil and floxuridine. its unique isotopic labeling with deuterium atoms provides distinct advantages in terms of stability and metabolic profiling. The presence of deuterium can also enhance the compound’s resistance to enzymatic degradation, making it more effective in certain applications .
List of Similar Compounds
- 5-Fluorouracil
- Floxuridine
- 2’-Deoxy-5-fluorouridine
- 5-Fluoro-2’-deoxyuridine
特性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
5,6-dideuterio-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
InChIキー |
UIYWFOZZIZEEKJ-SXFMXZDVSA-N |
異性体SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)[2H] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


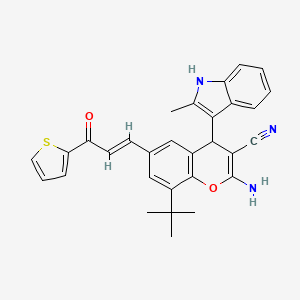
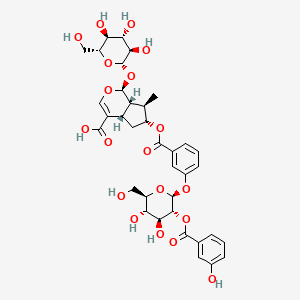
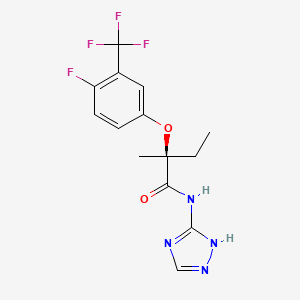
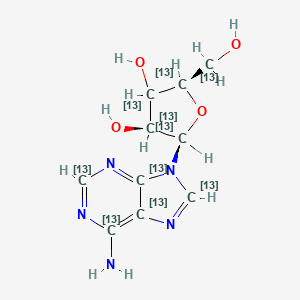
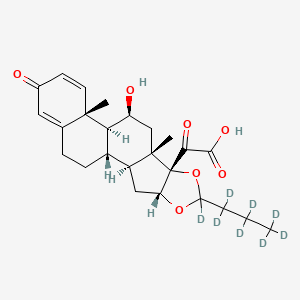
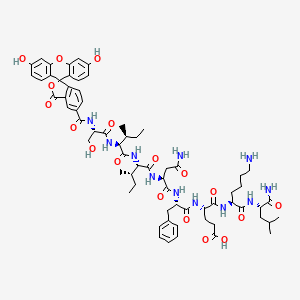
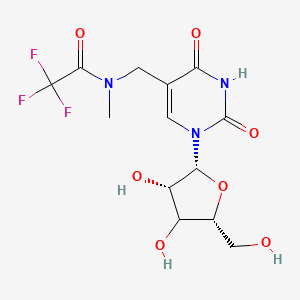
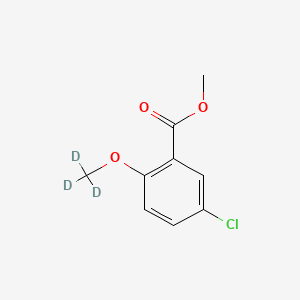
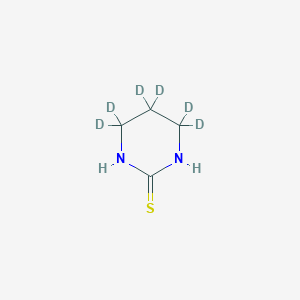
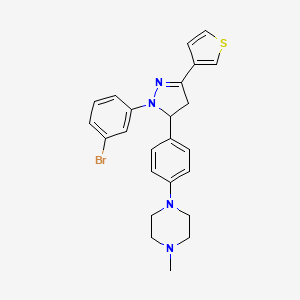
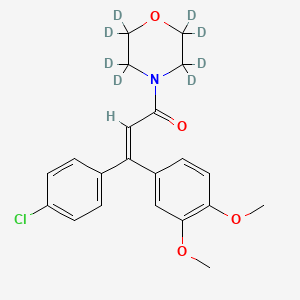
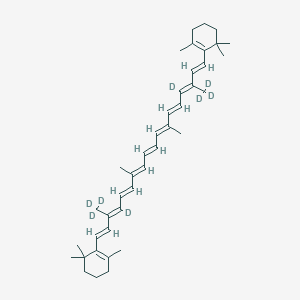

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
